molecular formula C19H11ClF3N3O2S2 B3035795 2-chloro-N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)benzenesulfonamide CAS No. 338420-12-5

2-chloro-N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)benzenesulfonamide

Cat. No. B3035795
CAS RN: 338420-12-5
M. Wt: 469.9 g/mol
InChI Key: SEJZIPXZKJWKOB-UHFFFAOYSA-N
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Description

2-chloro-N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H11ClF3N3O2S2 and its molecular weight is 469.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Affinity Relationships

  • A study focused on the synthesis and investigation of pyrrolidinone-based chlorinated benzenesulfonamide derivatives for their binding affinity and selectivity against recombinant human carbonic anhydrases, showing potential for further development as CA inhibitors with higher selectivity for particular CA isozymes (Balandis et al., 2020).

Biological Potential and Enzyme Inhibition

  • Novel Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide were synthesized and characterized, revealing significant enzyme inhibition potential against AChE and BChE enzymes as well as good antioxidant potential (Kausar et al., 2019).

Crystal Structures and Molecular Conformations

  • The crystal structures of certain carbamoylsulfonamide derivatives were analyzed, highlighting their stability through intra- and intermolecular hydrogen bonds and their potential for medicinal applications (Siddiqui et al., 2008).

Anticonvulsant Activity

  • Research on heterocyclic compounds containing a sulfonamide thiazole moiety demonstrated significant anticonvulsive effects, indicating the therapeutic potential of these compounds (Farag et al., 2012).

properties

IUPAC Name

2-chloro-N-[4-[2-cyano-5-(trifluoromethyl)pyridin-3-yl]sulfanylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF3N3O2S2/c20-15-3-1-2-4-18(15)30(27,28)26-13-5-7-14(8-6-13)29-17-9-12(19(21,22)23)11-25-16(17)10-24/h1-9,11,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJZIPXZKJWKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)SC3=C(N=CC(=C3)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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